molecular formula C10H7BrO2 B13070519 6-Bromo-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde

6-Bromo-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde

Cat. No.: B13070519
M. Wt: 239.06 g/mol
InChI Key: VSCVLJUXIUNKKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde is an organic compound with the molecular formula C10H7BrO2 It is a derivative of indene, featuring a bromine atom, a carbonyl group, and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde typically involves the bromination of 1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling bromine and other hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

    Oxidation: 6-Bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylic acid.

    Reduction: 6-Bromo-1-hydroxy-2,3-dihydro-1H-indene-2-carbaldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Bromo-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be employed in the study of enzyme-catalyzed reactions involving aldehydes and ketones.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Bromo-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde depends on its specific application. In chemical reactions, the bromine atom and carbonyl group are key reactive sites. The bromine atom can participate in nucleophilic substitution reactions, while the carbonyl group can undergo oxidation, reduction, and condensation reactions. These functional groups enable the compound to interact with various molecular targets and pathways, facilitating its use in synthetic and biological applications.

Comparison with Similar Compounds

Similar Compounds

    2-(6-Bromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile: Another brominated indene derivative with applications in organic synthesis and material science.

    6-Bromo-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid: A related compound with a carboxylic acid group instead of an aldehyde group.

Uniqueness

6-Bromo-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group, which provide distinct reactivity and versatility in chemical synthesis. Its ability to undergo a variety of reactions makes it a valuable intermediate in the preparation of more complex molecules.

Properties

Molecular Formula

C10H7BrO2

Molecular Weight

239.06 g/mol

IUPAC Name

5-bromo-3-oxo-1,2-dihydroindene-2-carbaldehyde

InChI

InChI=1S/C10H7BrO2/c11-8-2-1-6-3-7(5-12)10(13)9(6)4-8/h1-2,4-5,7H,3H2

InChI Key

VSCVLJUXIUNKKL-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)C2=C1C=CC(=C2)Br)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.